

EPA Method 1634 for 6PPD-quinone analysis in aqueous matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6PPD

Cat. No.: B011459

[Get Quote](#)

An in-depth examination of EPA Method 1634 for the analysis of **6PPD**-quinone in aqueous matrices, providing detailed protocols and performance data for researchers and analytical scientists.

Introduction

6PPD-quinone (**6PPD**-q) is a transformation product of the tire antioxidant **6PPD** (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) which is formed when **6PPD** reacts with ozone in the atmosphere.^{[1][2][3]} This compound has been identified as the primary cause of urban runoff mortality syndrome in coho salmon.^{[2][3][4]} In response to the environmental concerns surrounding **6PPD**-q, the U.S. Environmental Protection Agency (EPA) has developed Draft Method 1634 for its determination in aqueous matrices, such as stormwater and surface water.^{[1][2][4]}

This application note provides a comprehensive overview and detailed protocols for the analysis of **6PPD**-quinone in water samples based on EPA Method 1634. The method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of **6PPD**-q.^[1] Isotope dilution using labeled internal standards is utilized to ensure accurate and precise measurements.^{[1][5]}

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are crucial for accurate analysis of **6PPD**-quinone.

- Sample Collection: Aqueous samples should be collected as grab samples in 250-mL amber glass jars with PTFE-lined caps to protect them from light.[1][6]
- Sample Preservation: Samples must be cooled to $\leq 6^{\circ}\text{C}$ immediately after collection and protected from light.[1]
- Holding Times: Aqueous samples must be extracted within 14 days of collection. Extracts must be stored at $0\text{--}6^{\circ}\text{C}$ and analyzed within 28 days of extraction.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general representation of the SPE procedure outlined in various applications of EPA Method 1634.

- Sample pH Adjustment: Ensure the pH of the ~ 250 mL water sample is adjusted to 5.0 ± 0.5 using an acetate buffer or acetic acid.[5]
- Internal Standard Spiking: Spike the sample with an extracted internal standard (EIS), such as $^{13}\text{C}_6\text{-6PPD-q}$, at a concentration of 20 ng/mL.[1][5] For quality control samples, spike with the native **6PPD-q** standard as well.[5]
- SPE Cartridge Conditioning:
 - Wash the SPE cartridge (e.g., a polymeric sorbent like HLB or HLD) with 5 mL of acetonitrile.[3][5]
 - Rinse the cartridge with 5 mL of reagent water twice.[5]
- Sample Loading: Load the entire water sample onto the conditioned SPE cartridge.
- Cartridge Washing:
 - After the sample has passed through, wash the cartridge with 5 mL of 50:50 methanol/reagent water.[5]
 - Dry the cartridge under a high vacuum for at least 5 minutes.[3][5]
- Elution:

- Rinse the original sample bottle with 5 mL of acetonitrile and elute the cartridge with this rinsate into a 15 mL polypropylene tube.[3][5]
- Repeat the elution with a second aliquot of 4-5 mL of acetonitrile.[3]
- Final Extract Preparation:
 - Add a non-extracted internal standard (NIS), such as d₅-**6PPD**-q, to the collected eluent at a concentration of 20 ng/mL.[1][3]
 - Vortex the sample, which is now ready for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. As EPA Method 1634 is performance-based, modifications can be made if performance criteria are met.[3]

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 stationary phase column is recommended. An example of an optimized column is a Raptor C18, 50 x 2.1 mm, 2.7 µm.[3]
 - Mobile Phase A: 0.2% Formic Acid in Water or 1 mM Ammonium Fluoride in Water.[1][7]
 - Mobile Phase B: Acetonitrile or Methanol.[1]
 - Gradient: A suitable gradient is run to separate **6PPD**-quinone from matrix interferences.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 10 µL.[5]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[5]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

- **6PPD**-quinone (Quantifier): 299.2 > 215.1
- **6PPD**-quinone (Qualifier): 299.2 > 241.1[8]
- $^{13}\text{C}_6$ -**6PPD**-q (EIS): 305.2 > 221.1
- d_5 -**6PPD**-q (NIS): 304.2 > 246.1

Quantitative Data Summary

The following tables summarize the performance data from various studies implementing and optimizing EPA Method 1634.

Table 1: Calibration and Method Detection Limits

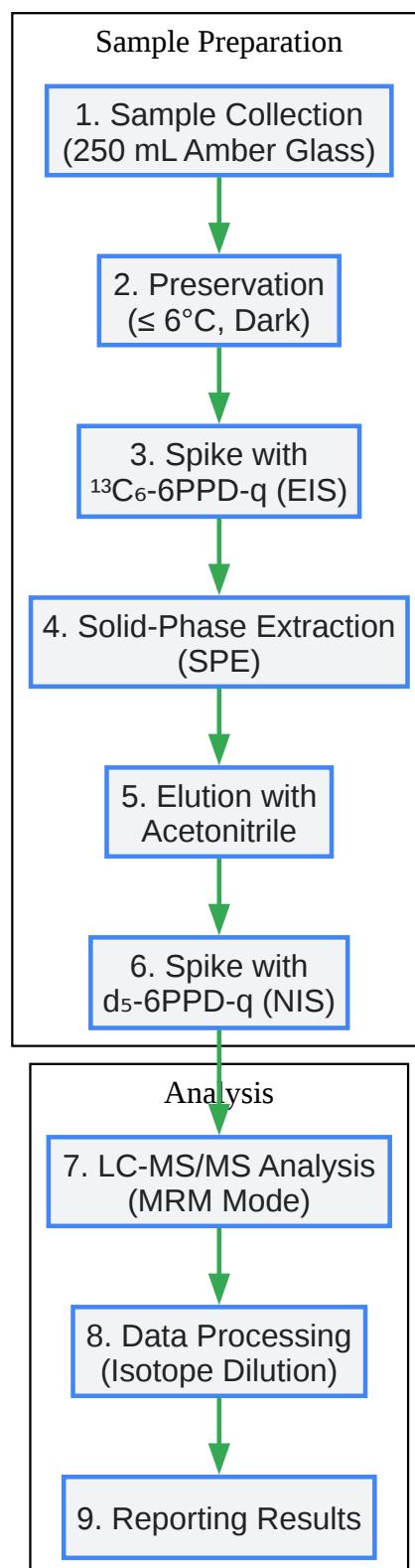

Parameter	Result	Source
Calibration Range	0.025–10 ng/mL	Restek[3]
Calibration Curve R^2	> 0.999	Agilent[2]
Method Detection Limit (MDL)	0.285 ng/L	Restek[3]
Minimum Level of Quantitation (ML)	1 ng/L	Restek[3]

Table 2: Recovery and Precision Data

Parameter	Spike Level	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Source
Initial Precision and Recovery (IPR)	40 ng/L	95.0	4.0	Restek[3]
Extracted Internal Standard (¹³ C ₆ -6PPD-q)	20 ng/mL	82.2	5.6	Restek[3]
Non-extracted Internal Standard (d ₅ -6PPD-q)	20 ng/mL	117.8	1.9	Restek[3]
Matrix Spike (HPLC Water)	5 ng/mL	113.5	3.0	Agilent[2]
Matrix Spike (Stream Water)	5 ng/mL	112.6	1.0	Agilent[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of EPA Method 1634 and the environmental formation of **6PPD**-quinone.

[Click to download full resolution via product page](#)

Caption: Workflow for EPA Method 1634.

Caption: Formation of **6PPD**-quinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. lcms.cz [lcms.cz]
- 3. Optimizing EPA Method 1634 for 6PPD-Quinone Analysis [restek.com]
- 4. epa.gov [epa.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 8. sciex.com [sciex.com]
- To cite this document: BenchChem. [EPA Method 1634 for 6PPD-quinone analysis in aqueous matrices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011459#epa-method-1634-for-6ppd-quinone-analysis-in-aqueous-matrices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com